molecular formula C12H16BrNOS B14076504 (S,E)-N-(3-bromo-4-methylbenzylidene)-2-methylpropane-2-sulfinamide

(S,E)-N-(3-bromo-4-methylbenzylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B14076504
M. Wt: 302.23 g/mol
InChI Key: DCYVCOPYSJRSAR-INIZCTEOSA-N
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Description

(S,E)-N-(3-bromo-4-methylbenzylidene)-2-methylpropane-2-sulfinamide is an organic compound that features a benzylidene group substituted with bromine and methyl groups, along with a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-N-(3-bromo-4-methylbenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 3-bromo-4-methylbenzaldehyde with 2-methylpropane-2-sulfinamide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S,E)-N-(3-bromo-4-methylbenzylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfonamide derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted benzylidene derivatives.

Scientific Research Applications

(S,E)-N-(3-bromo-4-methylbenzylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of various functionalized compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S,E)-N-(3-bromo-4-methylbenzylidene)-2-methylpropane-2-sulfinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylidene and sulfinamide groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (S,E)-N-(3-bromo-4-methylbenzylidene)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    (S,E)-N-(3-bromo-4-methylbenzylidene)-2-methylpropane-2-thioamide: Similar structure but with a thioamide group instead of a sulfinamide group.

Uniqueness

(S,E)-N-(3-bromo-4-methylbenzylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfonamide and thioamide analogs

Properties

Molecular Formula

C12H16BrNOS

Molecular Weight

302.23 g/mol

IUPAC Name

(S)-N-[(3-bromo-4-methylphenyl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C12H16BrNOS/c1-9-5-6-10(7-11(9)13)8-14-16(15)12(2,3)4/h5-8H,1-4H3/t16-/m0/s1

InChI Key

DCYVCOPYSJRSAR-INIZCTEOSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C=N[S@@](=O)C(C)(C)C)Br

Canonical SMILES

CC1=C(C=C(C=C1)C=NS(=O)C(C)(C)C)Br

Origin of Product

United States

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